

# Technical Support Center: Dapivirine & Hormonal Contraceptive Interactions

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dapivirine |           |
| Cat. No.:            | B1669821   | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the drug-drug interaction (DDI) potential between the antiretroviral drug **dapivirine**, delivered via a vaginal ring, and various hormonal contraceptives.

# **Frequently Asked Questions (FAQs)**

Q1: Is there a clinically significant drug-drug interaction between the **dapivirine** vaginal ring and hormonal contraceptives?

A1: Current evidence indicates that the **dapivirine** vaginal ring is not associated with a clinically significant drug-drug interaction that would diminish the effectiveness of hormonal contraceptives.[1][2][3] The low systemic absorption of **dapivirine** from the vaginal ring results in plasma concentrations that are too low to significantly impact the metabolism of contraceptive hormones.[1]

Q2: What is the proposed mechanism for the low interaction potential?

A2: Hormonal contraceptives are primarily metabolized by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4.[1][4][5] Some non-nucleoside reverse transcriptase inhibitors (NNRTIs), like efavirenz, are potent inducers of these enzymes, leading to lower contraceptive hormone levels and reduced efficacy.[1][4][6] However, in vitro studies have shown that **dapivirine**, at concentrations well above those seen in plasma with vaginal ring use, does not

## Troubleshooting & Optimization





induce CYP1A2 or CYP3A4 activity.[1][3] This lack of enzyme induction is the primary reason for the low DDI potential.

Q3: Has the use of the **dapivirine** ring been associated with increased pregnancy rates in users of hormonal contraceptives?

A3: No. A large secondary analysis of the MTN-020/ASPIRE phase III trial found no significant difference in pregnancy incidence between the **dapivirine** ring arm and the placebo arm for users of several types of hormonal contraceptives, including injectables, implants, and oral pills.[1][2]

Q4: Are there pharmacokinetic (PK) data on the co-administration of **dapivirine** and a hormonal contraceptive in a single delivery device?

A4: Yes, studies such as MTN-030/IPM 041 have evaluated a combination vaginal ring releasing both **dapivirine** and levonorgestrel (LNG).[7][8][9] The results showed that plasma LNG concentrations were consistent with levels required for contraception.[8][10] While some minor changes in **dapivirine** PK were observed (e.g., slightly higher plasma Cmax and a longer half-life when combined with LNG), these were not deemed clinically significant.[7][8] [11]

Q5: My experiment shows unexpected **dapivirine** concentrations when co-administered with a progestin. What could be the cause?

A5: While a systemic metabolic interaction is unlikely, localized factors could be at play. Consider the following:

- Formulation Effects: If using a combination device, the release kinetics of one drug might be influenced by the other drug's presence in the same matrix.
- Analytical Interference: Ensure your analytical method (e.g., LC-MS/MS) is validated for specificity and that there is no cross-interference between dapivirine and the contraceptive analyte or their metabolites.
- Local Environment: Changes in the cervicovaginal fluid's pH or composition, potentially influenced by the hormonal contraceptive, could theoretically alter **dapivirine**'s local absorption or solubility, though this has not been reported as a significant issue.



# **Troubleshooting Guides**

Issue: Higher than expected pregnancy rate in an oral contraceptive (OCP) cohort using the **dapivirine** ring.

- Investigate Adherence: The MTN-020/ASPIRE trial noted a high pregnancy incidence in OCP users in both the **dapivirine** and placebo arms, suggesting that poor pill adherence was a likely cause, rather than a drug interaction.[1][2][3] Before investigating a DDI, assess and confirm OCP adherence in your study population.
- Confirm No Enzyme Inducers: Verify that participants are not taking other concomitant medications known to induce CYP3A4 (e.g., certain anticonvulsants, rifampicin), which would reduce OCP effectiveness.

Issue: Inconsistent pharmacokinetic results in a DDI study.

- Standardize Sampling: Ensure that blood sampling time points are strictly controlled relative to ring insertion and dosing of the hormonal contraceptive to capture Cmax, AUC, and trough levels accurately.
- Control for Intrinsic Factors: Analyze data for confounding variables. Factors like body mass index (BMI), genetic polymorphisms in metabolic enzymes, and diet can influence drug pharmacokinetics.
- Verify Ring Placement and Use: In clinical studies, confirm that participants are using the vaginal ring correctly and consistently as prescribed. Intermittent use will lead to high PK variability.

#### **Data Presentation**

Table 1: Pregnancy Incidence in the MTN-020/ASPIRE Trial (**Dapivirine** Ring vs. Placebo) A secondary analysis comparing pregnancy rates among participants using various hormonal contraceptives.



| Hormonal<br>Contraceptive<br>Method | Dapivirine Arm<br>Incidence (%) | Placebo Arm<br>Incidence (%) | Conclusion                      |
|-------------------------------------|---------------------------------|------------------------------|---------------------------------|
| Injectable DMPA                     | 0.43                            | 0.54                         | No significant difference[1][2] |
| Injectable NET-EN                   | 1.15                            | 0.00                         | No significant difference[1][2] |
| Hormonal Implants                   | 0.22                            | 0.69                         | No significant difference[1][2] |
| Oral Contraceptive Pills            | 32.26                           | 28.01                        | No significant difference[1][2] |

Table 2: Summary of **Dapivirine** Pharmacokinetics (DPV/LNG Ring vs. DPV-only Ring) Data from the 14-day MTN-030/IPM 041 study.

| Parameter | Matrix        | DPV/LNG Ring<br>(Median) | DPV-only Ring<br>(Median) | P-value |
|-----------|---------------|--------------------------|---------------------------|---------|
| Cmax      | Plasma        | 0.7 ng/mL                | 0.5 ng/mL                 | 0.05[7] |
| AUC       | Plasma        | 176 hr <i>ng/mL</i>      | 143 hrng/mL               | 0.10[7] |
| Half-life | Plasma        | 50 hours                 | 25 hours                  | N/A     |
| Cmax      | Vaginal Fluid | 183 ng/mg                | 107 ng/mg                 | 0.08[7] |
| AUC       | Vaginal Fluid | 40,897 hr <i>ng/mg</i>   | 13,309 hrng/mg            | 0.02[7] |

# **Experimental Protocols**

Protocol: Secondary Analysis of Contraceptive Efficacy (Adapted from MTN-020/ASPIRE)

• Study Design: A secondary analysis of data from a randomized, double-blind, placebocontrolled trial of the **dapivirine** vaginal ring for HIV-1 prevention.[1][2]



• Participants: The analysis included 2,310 women who returned for follow-up and reported using a hormonal contraceptive method (1,139 in the **dapivirine** arm, 1,171 in the placebo arm).[1][2]

#### Procedure:

- Participants were required to use a highly effective contraceptive method as an eligibility criterion.
- Urine pregnancy tests were performed monthly throughout the trial.
- Self-reported contraceptive use was recorded at follow-up visits.

#### Analysis:

- Pregnancy incidence was calculated per 100 person-years for each hormonal method.
- Incidence rates were compared between the dapivirine and placebo arms using an Andersen-Gill proportional hazards model, stratified by study site.[2]

Protocol: Pharmacokinetic Assessment of a Combination DPV/LNG Ring (Adapted from MTN-030/IPM 041)

- Study Design: A Phase 1, double-blind, randomized trial comparing a combination DPV/LNG ring to a DPV-only ring over 14 days of continuous use.[8][10][12]
- Participants: 24 healthy, HIV-negative women were enrolled and randomized into the two arms.[10]

#### Procedure:

- Participants were inserted with either the DPV/LNG ring (200mg DPV / 320mg LNG) or the DPV-only ring (200mg DPV).
- Intensive pharmacokinetic sampling of blood plasma and cervicovaginal fluid was conducted at predefined time points over the 14-day period.
- Analysis:



- Dapivirine and levonorgestrel concentrations were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Pharmacokinetic parameters including Cmax, AUC, and half-life were calculated using non-compartmental analysis.
- Parameters were compared between the two study arms to assess for any significant differences.[8]

### **Visualizations**



Click to download full resolution via product page

Caption: Contrasting metabolic pathways for Efavirenz vs. Dapivirine.





Click to download full resolution via product page

Caption: Workflow for a crossover pharmacokinetic DDI clinical trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dapivirine vaginal ring use does not diminish the effectiveness of hormonal contraception -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief Report: Dapivirine Vaginal Ring Use Does Not Diminish the Effectiveness of Hormonal Contraception PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapivirine Vaginal Ring Does Not Blunt Effectiveness of Hormonal Contraception [natap.org]
- 4. Drug interactions between hormonal contraceptives and antiretrovirals PMC [pmc.ncbi.nlm.nih.gov]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Interactions Between Etonogestrel-Releasing Contraceptive Implant and Three Antiretroviral Regimens PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and pharmacokinetics of dapivirine and levonorgestrel vaginal rings for multipurpose prevention of HIV and pregnancy [natap.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. New study of combined HIV prevention and contraception ring | HIV i-Base [i-base.info]
- 10. First clinical trial of new dapivirine ring with both anti-HIV drug and contraceptive finds ring is well-tolerated with no safety concerns | Magee-Womens Research Institute & Foundation [mageewomens.org]
- 11. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration dapivirine and levonorgestrel vaginal rings -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 randomized trials to assess safety, pharmacokinetics, and vaginal bleeding associated with use of extended duration dapivirine and levonorgestrel vaginal rings | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Technical Support Center: Dapivirine & Hormonal Contraceptive Interactions]. BenchChem, [2025]. [Online PDF]. Available at:





[https://www.benchchem.com/product/b1669821#dapivirine-drug-drug-interaction-with-hormonal-contraceptives]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com